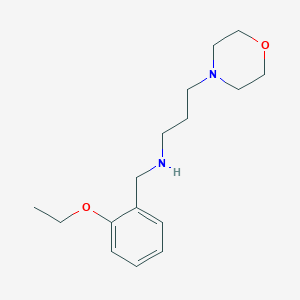

(2-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (2-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is a synthetic organic molecule that is likely to possess a benzyl group attached to an ethoxy substituent and a morpholine ring connected to a propylamine chain. While the specific compound is not directly mentioned in the provided papers, the structure suggests it could be a target for synthesis due to its potential biological activity or as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related compounds involves the use of morpholine, which is a common reagent in the formation of Mannich bases and in amination reactions. For instance, the synthesis of 3-amino-2-ethoxycarbonyl imidazo[1,2-a]pyridine derivatives starts from ethyl α-benzotriazolyl-α-morpholinoacetate and involves reactions with primary heterocyclic amidines and isocyanides . Similarly, the reaction of 2-benzyl-5-methoxy-1,4-benzoquinones with morpholine yields 2-phenylmorpholinomethylhydroquinones . These methods could potentially be adapted for the synthesis of (2-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds related to (2-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine can be complex, with multiple functional groups influencing the overall geometry and electronic distribution. For example, the crystal structure of a related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was determined to belong to the monoclinic system, indicating a well-defined three-dimensional arrangement . The structure of (2-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine would likely be influenced by the ethoxy and morpholinyl groups, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Morpholine and its derivatives participate in various chemical reactions, including amination and ring-opening reactions. For instance, 5-methoxy-2-(1-phenylethyl)-1,4-benzoquinones undergo a novel amination reaction at the β-carbon atom of the alkyl group with the formation of 2-morpholino-3-phenylbenzofurans . Additionally, benzo[b]thiophen 1,1-dioxides react with morpholine to form amides . These reactions highlight the versatility of morpholine-containing compounds in synthetic chemistry, which could be relevant for the synthesis and further reactions of (2-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of (2-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine would be influenced by its functional groups. The presence of an ethoxy group could impart some degree of polarity and potential hydrogen bonding capability, while the morpholine ring could contribute to basicity and nucleophilicity. Compounds with similar structures, such as N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide, have shown potent gastroprokinetic activity, suggesting that the arrangement of functional groups is crucial for biological activity . The exact properties of (2-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine would need to be determined experimentally, but its structure suggests it could have interesting chemical and biological characteristics.

Applications De Recherche Scientifique

Antimicrobial Activities

Some derivatives of morpholine have been synthesized and tested for their antimicrobial activities. For instance, novel triazole derivatives involving morpholine components demonstrated good to moderate activities against various microorganisms (Bektaş et al., 2007). Similarly, compounds like N-((6-Bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide have shown notable antibacterial activity (Cai Zhi, 2010).

Gastroprokinetic Activity

Compounds incorporating morpholine structures, such as N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide, have been found to possess potent gastroprokinetic activity. These findings highlight the importance of the morpholine ring and the amide bond in enhancing gastroprokinetic effects (Kalo et al., 1995).

Synthesis of Biodegradable Polyesteramides

Morpholine derivatives have been used in the synthesis of biodegradable polyesteramides with pendant functional groups. These derivatives play a significant role in polymer chemistry, offering potential applications in biodegradable materials (Veld et al., 1992).

Synthesis of Pyrido[3,4-d]pyrimidines

In the field of medicinal chemistry, morpholine derivatives have been utilized for the synthesis of pyrido[3,4-d]pyrimidines, a class of compounds with potential pharmacological properties (Kuznetsov et al., 2007).

Synthesis of 3-Pyridinecarboxylates

Research has also explored the synthesis of new 3-pyridinecarboxylates using morpholine, aiming to develop compounds with potential vasodilation properties (Girgis et al., 2008).

Synthesis of Aminocoumarins

Another application involves the synthesis of N-substituted 4-aminocoumarins using morpholine under microwave irradiation, demonstrating its utility in organic synthesis and the development of new compounds (Stoyanov & Ivanov, 2004).

Propriétés

IUPAC Name |

N-[(2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2/c1-2-20-16-7-4-3-6-15(16)14-17-8-5-9-18-10-12-19-13-11-18/h3-4,6-7,17H,2,5,8-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCUVSKMNEDSISJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNCCCN2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Oxo-3-o-tolyl-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306318.png)

![4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid](/img/structure/B1306330.png)

![3-tert-Butyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306335.png)

![C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine](/img/structure/B1306355.png)